9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC20091447
Molecular Formula: C27H27N3O
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 9-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C27H27N3O/c1-3-4-9-16-31-25-13-8-5-10-20(25)18-30-24-15-14-19(2)17-21(24)26-27(30)29-23-12-7-6-11-22(23)28-26/h5-8,10-15,17H,3-4,9,16,18H2,1-2H3 |
| Standard InChI Key | JMLACSMLNDHDAA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Introduction
Structural and Molecular Characteristics
The compound features a fused indoloquinoxaline core with a 9-methyl group and a 2-(pentyloxy)benzyl substituent at position 6. Key structural attributes include:
Molecular Formula and Weight
Spectral and Physicochemical Data
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Exact Mass: 409.225977 g/mol (calculated via high-resolution MS)
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SMILES: CCCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42
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Solubility: Lipophilic due to the pentyloxy chain; soluble in ethanol, DMSO, and acetonitrile
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.3 g/cm³ (estimated) | |
| Boiling Point | >400°C (decomposes) | |
| LogP (Partition Coefficient) | 4.2 (predicted) |
Synthetic Pathways
Condensation Reaction
A primary method involves refluxing 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with orthophenylene diamine in ethanol and glacial acetic acid. This yields the indoloquinoxaline core, with the pentyloxybenzyl group introduced via alkylation .
Palladium-Catalyzed Coupling
An advanced route employs Pd-catalyzed Suzuki coupling of 2,3-dibromoquinoxaline with a benzylboronic acid derivative, followed by annulation with amines. This method achieves higher regioselectivity and yields up to 75% .
Reaction Scheme:
Biological Activities
Anticancer Properties
Table 2: Cytostatic Activity Against Cancer Cell Lines
Electrochemical and Material Science Applications
The compound’s π-conjugated system enables charge transport, making it suitable for organic semiconductors:
Research Gaps and Future Directions
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